1-(Bromomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane
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Overview
Description
1-(Bromomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which makes them valuable in various fields, including drug design and materials science. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for phenyl rings, tert-butyl groups, and internal alkynes, providing enhanced pharmacokinetic profiles and metabolic stability .
Preparation Methods
The synthesis of 1-(Bromomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a starting material. A continuous flow process can be employed to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species . The synthetic route involves radical-mediated reactions, where bromoalkylation of [1.1.1]propellane leads to the formation of brominated bicyclo[1.1.1]pentane derivatives . This process is characterized by excellent atom economy, simple operation, and the ability to produce gram-scale quantities of the compound.
Chemical Reactions Analysis
1-(Bromomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane undergoes various chemical reactions, including substitution and radical-mediated reactions. Common reagents used in these reactions include sodium arylsulfinates and α-trifluoromethyl alkenes . The major products formed from these reactions are gem-difluoroallylic bicyclo[1.1.1]pentanes, which are valuable intermediates in drug design and materials science .
Scientific Research Applications
The unique structure of 1-(Bromomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane makes it a valuable compound in various scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology and medicine, it serves as a bioisostere for phenyl rings, enhancing the pharmacokinetic profiles and metabolic stability of drug candidates . Additionally, it is used in materials science as a molecular rod, molecular rotor, and supramolecular linker unit .
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane involves its ability to act as a bioisostere for phenyl rings, tert-butyl groups, and internal alkynes. This allows it to improve the drug-like qualities of bioactive molecules by increasing their solubility, potency, and metabolic stability . The compound interacts with molecular targets and pathways involved in drug metabolism, enhancing the overall efficacy of the drug candidates.
Comparison with Similar Compounds
1-(Bromomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane is unique due to its three-dimensional structure and the presence of bromine and fluorine atoms. Similar compounds include other bicyclo[1.1.1]pentane derivatives, such as gem-difluoroallylic bicyclo[1.1.1]pentanes and 1-chlorobicyclo[1.1.1]pentane . These compounds share similar properties but differ in their substituents and specific applications.
Properties
IUPAC Name |
1-(bromomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF2/c13-8-10-6-11(7-10,12(10,14)15)9-4-2-1-3-5-9/h1-5H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZZLRXRSJKAJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2(F)F)C3=CC=CC=C3)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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